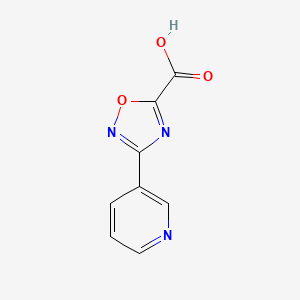
3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid
货号 B8794107
分子量: 191.14 g/mol
InChI 键: PZVJXKQJUBVWIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08975254B2
Procedure details


Following the procedure described in U.S. Pat. No. 5,578,550 for the preparation of ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, the title product was prepared from (E)—N-hydroxynicotinimidamide (2.727 g, 19.88 mmol) and ethyl oxalyl chloride (2.89 mL, 25.9 mmol) followed by subsequent ester hydrolysis with sodium hydroxide solution according to Example 225(b). Yield 1.32 g. 1H NMR (400 MHz; d6-DMSO): δ 7.63 (m, HA), 8.32 (m, 1H), 8.86 (dd, 1H), 9.03 (dd, 1H).

[Compound]
Name
ethyl oxalyl chloride
Quantity
2.89 mL
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[N:8]=[C:7]([C:9]([O:11]CC)=[O:10])[O:6][N:5]=1)([CH3:3])[CH3:2].O[NH:15]/[C:16](=N/[H])/[C:17]1C=CC=NC=1.[OH-].[Na+]>>[N:15]1[CH:16]=[CH:17][CH:2]=[C:1]([C:4]2[N:8]=[C:7]([C:9]([OH:11])=[O:10])[O:6][N:5]=2)[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.727 g
|
|
Type
|
reactant
|
|
Smiles
|
ON\C(\C1=CN=CC=C1)=N\[H]
|
[Compound]
|
Name
|
ethyl oxalyl chloride
|
|
Quantity
|
2.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=NOC(=N1)C(=O)OCC
|
Step Three
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C1=NOC(=N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
